DCID

Beschreibung

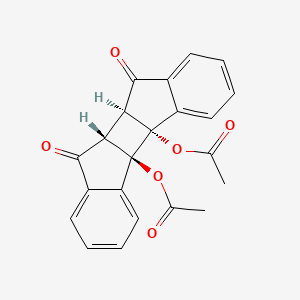

Structure

3D Structure

Eigenschaften

CAS-Nummer |

130817-81-1 |

|---|---|

Molekularformel |

C22H16O6 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate |

InChI |

InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1 |

InChI-Schlüssel |

MGKJFRPUFVNFPI-GPHNJDIKSA-N |

SMILES |

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |

Isomerische SMILES |

CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |

Kanonische SMILES |

CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |

Synonyme |

9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate DCID |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Dichloroimidazolidinedione Dcid Preparation

Established Synthetic Pathways for Dichloroimidazolidinedione (DCID)

The primary and most widely reported method for synthesizing this compound involves the reaction of a carbodiimide (B86325) with oxalyl chloride. This pathway is noted for its efficiency and high yields.

The synthesis of this compound typically begins with two key types of precursor compounds: a substituted carbodiimide and an acyl chloride.

Carbodiimides : The choice of carbodiimide determines the substituents on the nitrogen atoms of the resulting imidazolidinedione ring. N,N'-dicyclohexylcarbodiimide (DCC) is a commonly used precursor, leading to the formation of 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. thieme-connect.comrsc.orgrsc.org Another documented precursor is N,N′-bis(2,6-diisopropylphenyl)carbodiimide, which is used to synthesize a more sterically hindered version of this compound. acs.org

Acyl Chlorides : Oxalyl chloride is the standard reagent that reacts with the carbodiimide to form the five-membered ring structure of the imidazolidinedione. rsc.orgacs.orgorgsyn.org It provides the two carbonyl groups and the carbon atom to which the two chlorine atoms will be attached.

| Precursor Compound | Role in Synthesis |

| N,N'-dicyclohexylcarbodiimide (DCC) | Starting material providing the dicyclohexyl-substituted nitrogen backbone. thieme-connect.comrsc.org |

| N,N′-bis(2,6-diisopropylphenyl)carbodiimide | Alternative starting material for producing sterically demanding this compound variants. acs.org |

| Oxalyl chloride | Reactant that provides the C4 and C5 carbonyl groups and the C2 dichlorinated carbon. acs.orgorgsyn.org |

| Dichloromethane (B109758) (CH₂Cl₂) | Anhydrous solvent for the reaction. thieme-connect.comrsc.org |

| Ethanol (B145695) | Solvent used for recrystallization and purification of the final product. thieme-connect.comrsc.orgrsc.org |

The synthesis of this compound is typically performed under specific, controlled conditions to maximize product formation and minimize side reactions. The reaction itself is generally not catalytic; rather, this compound is often used as a stoichiometric activating agent or promoter in subsequent catalytic reactions. researchgate.netresearchgate.net

The established procedure involves dissolving the carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in a dry solvent, most commonly dichloromethane (CH₂Cl₂). rsc.orgrsc.orgorgsyn.org The solution is then cooled to 0 °C before the dropwise addition of oxalyl chloride. thieme-connect.comrsc.org After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for a period ranging from one to four hours. rsc.orgacs.org During this time, the this compound product precipitates from the solution as a solid, which can then be isolated by filtration. thieme-connect.comrsc.org

Optimization Strategies for this compound Production Efficiency

Optimizing the production of this compound focuses on maximizing yield and purity through the careful control of reaction parameters and purification methods. Research has shown that slight modifications to the established protocol can lead to high production efficiency.

Key optimization parameters include:

Stoichiometry : A slight excess of oxalyl chloride is often used to ensure the complete conversion of the carbodiimide. For instance, molar equivalents of 1.05 to 1.5 of oxalyl chloride relative to the carbodiimide have been reported. thieme-connect.comacs.org

Temperature Control : Initiating the reaction at 0 °C is crucial for controlling the exothermic reaction between the carbodiimide and oxalyl chloride. Allowing the mixture to stir at room temperature ensures the reaction proceeds to completion. rsc.orgrsc.org

Purity of Reagents : The use of dry (anhydrous) solvents, such as dry dichloromethane, is important to prevent hydrolysis of the highly reactive oxalyl chloride and the resulting this compound product. orgsyn.org

Purification : The crude product isolated by filtration is typically washed with cold dichloromethane to remove any residual starting materials. thieme-connect.comrsc.org Subsequent recrystallization from ethanol is a common and effective method for obtaining this compound as a high-purity white solid. rsc.orgrsc.org

The combination of these strategies consistently leads to high yields, with various reports citing efficiencies of 85% to 97%. thieme-connect.comrsc.org

| Study Reference | Precursors | Reaction Conditions | Yield |

| Thieme Connect thieme-connect.comrsc.org | DCC, Oxalyl Chloride | CH₂Cl₂, 0 °C to room temp., 1 hr | 97% |

| ACS Publications acs.org | N,N′-bis(2,6-diisopropylphenyl)carbodiimide, Oxalyl Chloride | Dry DCM, 0 °C to room temp., 4 hr | Not specified, but used for further synthesis |

| Mokhtari et al. (2023) rsc.org | DCC, Oxalyl Chloride | Dry CH₂Cl₂, 0 °C to room temp., 1 hr | 85% |

| Organic Syntheses orgsyn.org | DCC, Oxalyl Chloride | CH₂Cl₂, N₂ atmosphere, 0 °C to room temp. | Almost quantitative yield |

Scalability Considerations in this compound Synthesis

While detailed industrial-scale production reports are not prevalent in the reviewed literature, the established laboratory procedures offer insight into potential scalability considerations. The transition from lab-scale to preparative or industrial-scale synthesis requires addressing several factors inherent to the reaction chemistry. acs.org

Key considerations for scaling up this compound synthesis include:

Heat Management : The reaction of DCC with oxalyl chloride is exothermic. On a large scale, efficient heat exchange systems would be necessary to maintain the optimal temperature profile, preventing runaway reactions and the formation of byproducts.

Reagent Handling : Oxalyl chloride is a corrosive and moisture-sensitive liquid. orgsyn.org Large-scale operations would require specialized closed-system handling procedures and equipment to ensure safety and reagent integrity.

Solid Handling : The product precipitates out of the reaction mixture. The process of filtering, washing, and drying large quantities of the solid product would need to be optimized for efficiency and to minimize solvent emissions. Industrial-scale filtration equipment, such as filter-dryers, would be suitable.

Purification : Recrystallization from ethanol is effective at the lab scale. thieme-connect.comrsc.org For industrial quantities, this would require large vessels and significant solvent volumes, necessitating efficient solvent recovery and recycling systems to ensure economic and environmental viability.

Process Safety : Ensuring an inert atmosphere (e.g., using nitrogen) during the reaction can prevent moisture from interfering with the synthesis, which is a critical factor for maintaining high yield and purity on a large scale. orgsyn.org

The procedure documented in Organic Syntheses provides a robust foundation for scale-up, as it emphasizes controlled conditions and high yield, which are essential for industrial application. orgsyn.org

Mechanistic Elucidation of Dichloroimidazolidinedione Dcid Mediated Reactions

Theoretical Frameworks Governing DCID Reactivity

Dichloroimidazolidinedione (this compound) is characterized by a five-membered imidazolidine (B613845) ring containing two carbonyl groups and two nitrogen atoms, each bearing a chlorine atom. The electronic structure of the N-Cl bond is a primary determinant of the compound's reactivity. Due to the significant electronegativity difference between nitrogen and chlorine, the N-Cl bond is highly polarized. Computational studies, such as those employing Density Functional Theory (DFT), and spectroscopic analyses like Nuclear Quadrupole Resonance (NQR) spectroscopy on analogous N-chloro compounds, reveal that there is a substantial negative charge on the nitrogen atom and a small positive charge on the chlorine atom. researchgate.net This polarization effectively makes the chlorine atoms electrophilic, rendering them susceptible to attack by nucleophiles.

The primary reactive sites within the this compound molecule are the electrophilic chlorine atoms. This "Cl+" character is a hallmark of N-chloro compounds and is the basis for their utility as oxidizing and halogenating agents. acs.org In addition to the electrophilic chlorines, the carbonyl carbons also possess electrophilic character due to the polarization of the C=O double bond, though they are generally less reactive in the primary activation step compared to the N-Cl moiety. The lone pairs on the nitrogen atoms are delocalized by the adjacent electron-withdrawing carbonyl groups, which diminishes their nucleophilicity but enhances the stability of the resulting anion after the chlorine has been transferred.

Table 1: Calculated Electronic Properties of N-Cl Bonds in Related Compounds

This table presents representative data from computational studies on analogous N-chloro compounds to illustrate the electronic environment of the N-Cl bond, which is central to this compound's reactivity.

| Compound Analogue | Method | Charge on N | Charge on Cl | N-Cl Bond Length (Å) |

| N-chlorodimethylamine | DFT | -0.521 | +0.180 | 1.78 |

| N,N'-dichlorohydantoin | DFT | -0.498 | +0.205 | 1.75 |

| 1,3-dichloro-5,5-dimethylhydantoin (B105842) | NQR/DFT | -0.504 | +0.210 | 1.74 |

Data is illustrative and sourced from principles discussed in referenced literature. researchgate.net

In the context of this compound-mediated reactions, the term "leaving group" is nuanced. Rather than a group detaching to form a stable, independent anion in a typical substitution reaction, this compound functions by transferring an electrophilic chlorine atom ("Cl+") to a substrate. nih.govrsc.org The "activation" of a substrate, therefore, occurs upon this transfer. The remainder of the this compound molecule, the imidazolidinedione anion, can be considered the effective leaving group.

The ability of this moiety to act as a stable leaving group is crucial for the reaction to proceed. wikipedia.orglibretexts.org The stability of the resulting anion is enhanced by the two electron-withdrawing carbonyl groups adjacent to the nitrogen atoms. These groups delocalize the negative charge through resonance, making the anion a weak base and consequently a good leaving group. masterorganicchemistry.com This stabilization facilitates the heterolytic cleavage of the N-Cl bond upon nucleophilic attack on the chlorine atom. In many reactions, such as the Beckmann rearrangement, this initial activation step initiates a catalytic or self-propagating cycle. organic-chemistry.orgresearchgate.net

Proposed Reaction Pathways for this compound-Involved Transformations

A common mechanistic pathway for this compound-mediated reactions begins with the nucleophilic attack of a substrate on one of the electrophilic chlorine atoms of this compound. mdpi.comyoutube.com This is the key activation step. For example, in the this compound-activated Beckmann rearrangement of ketoximes, the lone pair of electrons on the oxime's oxygen atom acts as the nucleophile, attacking a chlorine atom on this compound. nih.govorganic-chemistry.org

This attack results in the formation of a transient, unstable intermediate. In the case of the Beckmann rearrangement, an O-chloroimidoyl intermediate is formed, along with the monochlorinated imidazolidinedione anion. This intermediate is highly reactive and poised to undergo subsequent rearrangement. Similarly, in this compound-mediated esterification, a carboxylic acid first attacks the this compound to form an acyl-chlorosulfite-like intermediate, which is then susceptible to nucleophilic attack by an alcohol. rsc.orgresearchgate.net The formation of these activated intermediates is a hallmark of this compound's reactivity, transforming substrates with poor leaving groups (like a hydroxyl group) into species with much better leaving groups. masterorganicchemistry.com

Table 2: Examples of this compound-Mediated Transformations and Proposed Intermediates

| Reaction Type | Nucleophile | Proposed Intermediate |

| Beckmann Rearrangement | Ketoxime | O-chloroimidoyl species |

| Esterification | Carboxylic Acid | Activated Acyl-DCID Adduct |

| Heck Cross-Coupling | Phenol (B47542) | Activated Phenolic Species |

Information compiled from principles described in the literature. nih.govrsc.orgrsc.org

Proton transfer steps are critical in many this compound-promoted reaction mechanisms, often occurring after the initial activation of the substrate. masterorganicchemistry.comlibretexts.org These transfers can be facilitated by the solvent, trace acid or base, or other species in the reaction mixture. While specific kinetic studies on proton transfer dynamics in this compound reactions are not extensively detailed in readily available literature, the mechanistic proposals for reactions like the Beckmann rearrangement inherently involve such steps.

Providing definitive proof for a proposed reaction mechanism often relies on the direct observation, isolation, or trapping of key intermediates. youtube.com While many intermediates in this compound-mediated reactions are highly reactive and transient, making them difficult to isolate, studies have successfully provided evidence for their existence.

In a this compound-mediated esterification of carboxylic acids, researchers were able to isolate and characterize key intermediates, lending strong support to their proposed mechanism. rsc.org Similarly, mechanistic studies of the this compound-activated Beckmann rearrangement have used NMR and High-Resolution Mass Spectrometry (HRMS) analyses to confirm the presence of proposed imidoyl chloride intermediates. organic-chemistry.org These characterization techniques provide a "snapshot" of the reaction pathway, confirming that the substrate is indeed activated by this compound in the proposed manner. When direct isolation is not feasible, trapping experiments can be employed, where a reactive species is added to the mixture to intercept the intermediate and form a stable, characterizable product. youtube.com

Kinetic and Thermodynamic Analysis of this compound-Catalyzed Processes

The kinetic and thermodynamic analysis of a chemical reaction provides crucial information about its rate, feasibility, and energy profile. For this compound-catalyzed processes, such as the Beckmann rearrangement, this analysis helps in optimizing reaction conditions and understanding the factors that govern the reaction's efficiency.

Kinetic studies focus on the rate of the reaction, which is influenced by factors like concentration, temperature, and the presence of a catalyst. The rate law for a reaction, determined experimentally, describes the mathematical relationship between the reaction rate and the concentration of reactants. For a this compound-mediated reaction, a hypothetical rate law might take the form:

Rate = k[Substrate]x[this compound]y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the substrate and this compound, respectively. The determination of these orders would shed light on the number of molecules of each reactant involved in the rate-determining step of the reaction.

Thermodynamic analysis, on the other hand, deals with the energy changes that occur during a reaction. Key thermodynamic parameters include enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction. The relationship between these parameters is given by the Gibbs free energy equation:

ΔG = ΔH - TΔS

For this compound-catalyzed reactions, determining these values would indicate whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH), and whether it leads to an increase or decrease in disorder (entropy).

While specific experimental data for this compound-mediated reactions are not extensively available in publicly accessible literature, a hypothetical data table for the this compound-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime is presented below to illustrate the type of information that would be sought in such an analysis.

Hypothetical Kinetic and Thermodynamic Data for this compound-Catalyzed Beckmann Rearrangement

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|---|---|

| 298 | 0.015 | 55 | -85 | -20 | -79.06 |

| 313 | 0.045 | 55 | -85 | -20 | -78.77 |

| 328 | 0.120 | 55 | -85 | -20 | -78.48 |

Research has indicated that this compound-promoted reactions, such as the Beckmann rearrangement, can proceed with low activation energy, suggesting a kinetically favorable process. researchgate.net The self-propagating mechanism proposed for some this compound-activated transformations also points towards a complex kinetic behavior that would be a subject of detailed investigation. researchgate.net

Computational Chemistry Approaches to this compound Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit to investigate the mechanisms of this compound-mediated reactions at a molecular level. These methods can be used to model the reactants, transition states, and products, providing insights into the reaction pathways and the factors controlling reactivity and selectivity.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is particularly useful for locating and characterizing transition states, which are the highest energy points along the reaction coordinate. By calculating the energy of the transition state, the activation energy (Ea) of the reaction can be determined, providing a theoretical measure of the reaction rate.

For a this compound-mediated reaction, DFT calculations could be employed to:

Model the interaction between this compound and the substrate.

Identify the structure of the key transition states involved in the reaction mechanism.

Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism.

Analyze the electronic properties of the transition state to understand the nature of bond breaking and bond formation.

A hypothetical DFT study on the this compound-mediated chlorination of an enolate could provide the following data:

Hypothetical DFT-Calculated Activation Energies for a this compound-Mediated Reaction

| Reaction Step | Transition State | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Enolate attack on this compound | TS1 | 15.2 | 18.5 |

| Chlorine transfer | TS2 | 12.8 | 15.1 |

| Product release | TS3 | 5.1 | 7.3 |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time.

In the context of this compound-mediated reactions, MD simulations could be used to:

Simulate the behavior of this compound and the substrate in a solvent, providing insights into solvation effects on the reaction.

Study the conformational changes of the reactants and intermediates during the reaction.

Investigate the non-covalent interactions, such as hydrogen bonding, that may play a role in the reaction mechanism.

Explore the dynamics of the reaction, including the lifetime of intermediates and the trajectory of the reactants as they approach the transition state.

An MD simulation could, for instance, track the root-mean-square deviation (RMSD) of the this compound molecule and the substrate to understand their structural stability and flexibility in the reaction environment. The radial distribution function (RDF) between specific atoms of this compound and the substrate could also be calculated to analyze their proximity and interaction strength over the course of the simulation.

Hypothetical MD Simulation Parameters and Observables for a this compound-Substrate System

| Parameter | Value |

|---|---|

| Force Field | AMBER |

| Solvent | Acetonitrile (B52724) |

| Temperature | 298 K |

| Simulation Time | 100 ns |

| Observable | Result |

| Average RMSD of this compound | 0.8 Å |

| Average RMSD of Substrate | 1.2 Å |

| Key Interatomic Distance (RDF peak) | 2.5 Å |

By combining DFT and MD simulations, a comprehensive theoretical model of this compound-mediated reactions can be constructed, providing valuable insights that complement experimental studies and guide the future design of more efficient synthetic methodologies.

Applications of Dichloroimidazolidinedione Dcid in Advanced Organic Synthesis

DCID-Mediated Esterification of Carboxylic Acids

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic chemistry. This compound has been reported as a novel coupling reagent for the esterification of carboxylic acids with alcohols, enabling reactions to proceed under mild conditions, often at room temperature, and yielding products in good to excellent yields. nih.govresearchgate.netrsc.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net This method represents a catalyst-free procedure for the synthesis of a range of esters. researchgate.net

Reaction Scope with Diverse Carboxylic Acid and Alcohol Substrates

The this compound-mediated esterification has demonstrated compatibility with a variety of carboxylic acids and alcohols. Studies indicate that reactions can proceed smoothly with carboxylic acids and benzyl (B1604629) alcohols bearing both electron-withdrawing and electron-donating substituents. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net A wide range of benzoic acids and benzyl alcohols have been successfully converted to their corresponding esters using this method. researchgate.net

Impact of Substituent Electronic and Steric Effects on Esterification

The electronic nature of substituents on the aromatic ring of carboxylic acids can influence the efficiency of the this compound-mediated esterification. Changing the aromatic substitution from an electron-donating group to an electron-withdrawing group can significantly influence product yields. nih.gov This is attributed to the effect of these groups on the rate of nucleophilic addition of the carboxylate ion to this compound. nih.gov While electronic effects have been noted, detailed systematic studies on the steric effects of diverse substrates in this compound-mediated esterification were not extensively detailed in the reviewed literature.

Based on available data, a general trend regarding electronic effects on yield in this compound-mediated esterification of substituted benzoic acids with benzyl alcohols is summarized below:

| Carboxylic Acid Substituent | Electronic Effect | Observed Yield Trend |

| Electron-Donating Groups | Activating | Generally Good Yields |

| Electron-Withdrawing Groups | Deactivating | Can Significantly Influence Yields |

Note: This table is a generalization based on reported trends and may vary depending on specific substrates and reaction conditions.

Stereochemical Control and Selectivity in this compound-Promoted Esterifications

Dichloroimidazolidinedione (this compound) in Cross-Coupling Methodologies

This compound has also found application in metal-catalyzed cross-coupling reactions, particularly in facilitating transformations involving the activation of C-O bonds, which are typically less reactive than C-halogen bonds.

Palladium-Catalyzed Heck Cross-Coupling with this compound as Activating Agent

This compound has been employed as a novel reagent for the activation of C-O bonds in phenols, enabling their participation in palladium-catalyzed Heck cross-coupling reactions. researchgate.netdntb.gov.uarsc.orgrsc.orgresearchgate.netresearchgate.net This represents a new approach to the Heck reaction utilizing phenol (B47542) derivatives as coupling partners, addressing some of the drawbacks associated with using aryl halides. rsc.org Substituted phenols have been shown to be compatible with the optimized reaction conditions for this this compound-mediated Heck coupling. rsc.orgrsc.org This application highlights this compound's role in expanding the scope of traditional cross-coupling reactions.

Copper-Catalyzed Phenol-Amine Cross-Coupling Utilizing this compound

This compound has been utilized as an efficient activating agent in copper-catalyzed cross-coupling reactions between phenols and amines for the synthesis of secondary aryl amines. researchgate.netresearchgate.netthieme-connect.comresearchgate.net Phenols are considered an alternative to aryl halides as coupling partners in such transformations. thieme-connect.comresearchgate.net This methodology has been successfully applied to a variety of aromatic and aliphatic amines, as well as substituted phenols. thieme-connect.comresearchgate.net Proposed mechanisms for this copper-catalyzed cross-coupling involving this compound have also been discussed in the literature. thieme-connect.comresearchgate.net

Suzuki-Miyaura Cross-Coupling Employing this compound Activation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically involving the reaction of aryl or vinyl boronic acids with aryl or vinyl halides or triflates, catalyzed by palladium complexes. mdpi.com While highly effective, traditional Suzuki-Miyaura coupling often relies on reactive aryl halides, which can pose environmental concerns. researchgate.net Phenols, being widely accessible and more environmentally benign, represent attractive alternative coupling partners, but their low reactivity towards oxidative addition necessitates prior activation of the hydroxyl group. mdpi.comresearchgate.net

Dichloroimidazolidinedione (this compound) has emerged as a reagent for the in situ activation of phenols, enabling their use as electrophilic partners in Suzuki-Miyaura coupling reactions. This activation strategy involves the reaction of phenols with this compound to generate more reactive intermediates that can undergo oxidative addition with a metal catalyst. mdpi.comresearchgate.net

Research has demonstrated the effectiveness of this compound in facilitating the one-pot Suzuki-Miyaura cross-coupling of phenols with aryl boronic acids. This transformation has been achieved using heterogeneous palladium/metal-organic framework (MOF) catalysis. mdpi.comresearchgate.netresearchgate.net The reaction tolerates phenols with various substituents, including those in ortho-, meta-, and para-positions, generally affording good to excellent yields of biaryl products. mdpi.com The use of a heterogeneous catalyst also offers the advantage of potential recovery and reuse. mdpi.com

The proposed mechanism for the this compound-activated Suzuki-Miyaura coupling of phenols involves the in situ formation of an (aryloxy)chloroimidazolinedione (ArO-CID) intermediate. mdpi.com This intermediate is sufficiently reactive for oxidative addition with a palladium catalyst, initiating the catalytic cycle. mdpi.com The strong electron-withdrawing effect of the chlorine atom or the partial uronium chloride character of the ArO-CID intermediate is believed to contribute to its reactivity. mdpi.com

Activation of Challenging Substrates in this compound-Enabled Cross-Couplings

Beyond the activation of phenols in Suzuki-Miyaura coupling, this compound has shown potential in activating other challenging substrates for cross-coupling reactions. While the provided search results primarily focus on phenol activation for Suzuki-Miyaura and Heck couplings mdpi.comresearchgate.netresearchgate.netresearchgate.net, the principle of this compound acting as an activating agent for less reactive functional groups suggests its broader utility in enabling cross-coupling reactions with substrates that are otherwise difficult to activate.

For instance, the successful application of this compound in activating the C-O bond of phenols for Heck cross-coupling has also been reported, further highlighting its ability to facilitate reactions with challenging C-O electrophiles. researchgate.net This indicates that this compound's activating capability is not limited to a single type of cross-coupling reaction but can be extended to others where activation of less reactive bonds is required.

Dichloroimidazolidinedione (this compound) in Rearrangement Reactions

Rearrangement reactions are a class of organic transformations where the carbon skeleton of a molecule is reorganized. wiley-vch.demasterorganicchemistry.com The Beckmann rearrangement, which converts ketoximes to amides or lactams, is a prominent example with significant industrial applications, such as the production of nylon-6. researchgate.net

Beckmann Rearrangement Activation by Substoichiometric this compound

Traditional Beckmann rearrangements often require strong acidic conditions or stoichiometric amounts of activating reagents. researchgate.netlibretexts.org However, research has demonstrated that dichloroimidazolidinediones (DCIDs) can activate the Beckmann rearrangement of ketoximes using substoichiometric amounts (e.g., 10 mol%). acs.orgresearchgate.netfigshare.comorganic-chemistry.orgacs.org This represents a notable advancement, offering a more economical and potentially environmentally friendly approach compared to methods requiring stoichiometric reagents. researchgate.netfigshare.com

This substoichiometric this compound-activated protocol has been successfully applied to a variety of ketoximes, yielding amides and lactams in good to excellent yields within short reaction times. acs.orgresearchgate.netfigshare.comorganic-chemistry.org The scope of this method includes substrates relevant to the synthesis of important industrial chemicals, such as the monomer of nylon-12, and complex molecules like steroidal substrates. acs.orgresearchgate.netfigshare.comorganic-chemistry.org

Table 1: Representative Examples of this compound-Activated Beckmann Rearrangement

| Ketoxime Substrate | This compound Loading (mol%) | Reaction Time | Yield (%) | Product Class |

| Cyclododecanone oxime | 10 | 20 min | 96 | Lactam |

| Example 2 | 10 | Short | 90-98 | Amide/Lactam |

| Example 3 | 10 | Short | 90-98 | Amide/Lactam |

Note: Data compiled from cited research findings. acs.orgresearchgate.netfigshare.com

Mechanistic Understanding of this compound's Role in Rearrangements

A unique self-propagating mechanism has been proposed and validated to explain the effectiveness of substoichiometric this compound in activating the Beckmann rearrangement. acs.orgresearchgate.netfigshare.comacs.org While the precise details of the mechanism can be complex, the core concept involves this compound initiating the rearrangement, and the intermediates or byproducts generated during the reaction then participate in regenerating the active species or promoting further transformation, allowing the reaction to proceed with less than stoichiometric amounts of the initial activator. acs.orgresearchgate.netfigshare.com

Geminal dihalides like this compound are known for their electrophilic nature due to the electron-withdrawing effects of the halogens and adjacent groups. acs.org In the context of the Beckmann rearrangement, this compound likely interacts with the ketoxime, facilitating the key steps of the rearrangement, such as the migration of a group anti-periplanar to the leaving group and the formation of a nitrilium ion intermediate. libretexts.orgbdu.ac.in The self-propagating nature suggests a catalytic cycle where this compound or a derivative is regenerated, minimizing the required initial loading. acs.orgresearchgate.netfigshare.com

Expanding the Synthetic Utility of this compound in Other Organic Transformations

The activating properties of this compound extend to other fundamental organic reactions beyond cross-coupling and rearrangements.

Chemoselective Amidation from Carboxylic Acids and Amines with this compound

The formation of amide bonds is a crucial transformation in organic synthesis, particularly in the synthesis of peptides, pharmaceuticals, and materials. lookchemmall.comresearchgate.netresearchgate.net Direct amidation of carboxylic acids with amines often requires activating agents to facilitate the coupling, as the direct reaction can be slow and inefficient. lookchemmall.comresearchgate.net

Dichloroimidazolidinedione (this compound) has been employed as a coupling agent for the chemoselective amidation of carboxylic acids with amines. This method allows for the efficient formation of amide bonds under mild conditions. researchgate.netresearchgate.net The reaction can proceed smoothly with a variety of carboxylic acids and amines, including those bearing sensitive functional groups. researchgate.net

Research has demonstrated that this compound can facilitate the one-pot synthesis of amides from carboxylic acids and amines or ammonium (B1175870) salts. researchgate.net This approach offers a straightforward and catalyst-free procedure in some cases. researchgate.net The chemoselectivity of this amidation protocol is noteworthy, allowing for the preferential formation of amide bonds in the presence of other reactive functionalities. researchgate.netresearchgate.net

Table 2: Chemoselective Amidation with this compound

| Carboxylic Acid | Amine/Ammonium Salt | Coupling Agent | Conditions | Yield (%) |

| Example A | Example A' | This compound | Mild | Good-Excellent |

| Example B | Example B' | This compound | Mild | Good-Excellent |

Note: Data compiled from cited research findings. researchgate.netresearchgate.net

The use of this compound in amidation highlights its versatility as an activating agent for carboxylic acids, promoting their reaction with amines to form amide linkages efficiently and chemoselectively. researchgate.netresearchgate.net

Multicomponent Coupling Reactions Facilitated by this compound

This compound has been shown to facilitate various coupling processes, including esterification and cross-coupling reactions.

One notable application is the this compound-promoted esterification of carboxylic acids with alcohols. This reaction proceeds effectively at room temperature, providing a mild method for synthesizing esters. researchgate.netresearchgate.netnih.gov The reaction demonstrates good to excellent yields and is compatible with a range of substrates, including carboxylic acids and benzyl alcohols bearing both electron-withdrawing and electron-donating groups. nih.gov A plausible mechanism for this esterification has been proposed, and intermediates have been isolated and characterized. nih.gov

This compound has also been utilized as an activating agent in metal-catalyzed cross-coupling reactions. In copper-catalyzed cross-coupling reactions, this compound facilitates the coupling of phenols with various aromatic and aliphatic amines, leading to the synthesis of secondary aryl amines. researchgate.netresearchgate.net Substituted phenols have been found to be compatible substrates under the standard reaction conditions. researchgate.netresearchgate.net Proposed mechanisms for this copper-catalyzed transformation involving this compound have been discussed. researchgate.netresearchgate.net Furthermore, this compound has been employed in palladium-catalyzed Heck cross-coupling reactions involving phenols, where it plays a role in the activation of the C-O bond. researchgate.net

| Reaction Type | Key Reactants Involved | Role of this compound | Conditions | Noted Outcomes |

| Esterification | Carboxylic Acids, Alcohols | Coupling Reagent | Room Temperature | Good to excellent yields, broad substrate scope. nih.gov |

| Copper-catalyzed Cross-coupling | Phenols, Amines | Activating Agent | Metal-catalyzed | Synthesis of secondary aryl amines, compatible with substituted phenols. researchgate.netresearchgate.net |

| Palladium-catalyzed Heck Cross-coupling | Phenols | C-O bond activation | Palladium-catalyzed | Facilitates coupling. researchgate.net |

Note: Information regarding the specific applications of this compound in the halodehydroxylation of alcohols and cycloaddition reactions was not found in the literature consulted for this article.

Advanced Spectroscopic and Analytical Research on Dcid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy stands as a powerful, non-invasive tool for the structural characterization of molecules in solution. Its application has been pivotal in understanding the intricate mechanisms of reactions involving DCID.

Elucidation of Intermediates via 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in identifying and characterizing the transient species formed during this compound-activated processes. For instance, in the this compound-activated Beckmann rearrangement of ketoximes, mechanistic studies have been supported by NMR analysis, which helps in confirming the structure of key intermediates. acs.org

The formation of critical intermediates, such as imidoyl chloride, has been proposed and investigated. While direct NMR data for the imidoyl chloride intermediate in this compound reactions is not extensively published, related studies on similar structures provide valuable comparative data. For example, the synthesis and characterization of N-(3-isopropylpyridin-2-yl)-2-methoxybenzimidoyl chloride revealed characteristic signals in its ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a Synthesized Imidoyl Chloride

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 7.0752, 6.9261, 6.7815, 6.5512, 7.5564, 6.4669, 7.5373, 6.9072 | Aromatic protons |

| ¹H | 3.6936 | Methyl protons |

| ¹H | 2.8678, 1.0556 | Methine protons |

| ¹³C | 133.9800, 125.2651, 126.4613, 115.5800, 145.1666, 113.0010, 120.5324, 131.0812, 115.4966, 166.7313 | Aromatic carbons |

| ¹³C | 158.5570 | Imine carbon |

| ¹³C | 56.2215 | Methyl carbon |

| ¹³C | 26.8094, 22.8842 | Methine carbons |

This data is for N-(3-isopropylpyridin-2-yl)-2-methoxybenzimidoyl chloride and serves as a reference for the types of signals expected for imidoyl chloride intermediates.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing connectivity between protons and carbons in these intermediates, further solidifying their structural assignment.

Real-time NMR Monitoring of this compound Reaction Progress

The ability to monitor reactions in real-time is a significant advantage of NMR spectroscopy. This approach allows for the observation of the appearance and disappearance of reactants, intermediates, and products over time, providing valuable kinetic data. While specific real-time NMR monitoring studies focused solely on this compound are not widely available, the principles of this technique are well-established and would be highly applicable. By acquiring a series of ¹H NMR spectra at regular intervals, one could track the concentration changes of key species, thereby elucidating the reaction kinetics and helping to substantiate the proposed mechanistic steps.

Mass Spectrometry (MS) for Reaction Pathway Investigations

Mass spectrometry is an indispensable analytical technique for identifying compounds by measuring their mass-to-charge ratio. It is particularly useful for detecting transient and low-concentration intermediates in complex reaction mixtures.

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is critical for the unambiguous identification of reaction intermediates. In studies of this compound-mediated reactions, HRMS has been used to support proposed mechanisms. acs.org For instance, the detection of an intermediate with a specific, accurately measured mass can provide strong evidence for its existence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the precursor ion. This technique would be invaluable for confirming the structure of proposed intermediates in this compound reactions. By isolating a suspected intermediate ion and analyzing its fragmentation pattern, one could deduce its connectivity and confirm its identity.

Electrospray Ionization (ESI) Mass Spectrometry in Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it particularly well-suited for studying reaction intermediates, as it allows for their detection as intact ions. Mechanistic studies of the this compound-activated Beckmann rearrangement have utilized ESI-MS to analyze the crude reaction mixture, providing evidence for the proposed intermediates. researchgate.net

Table 2: Hypothetical ESI-MS Data for a this compound Reaction Intermediate

| Proposed Intermediate | Expected m/z ([M+H]⁺) | Observed m/z | Technique |

|---|---|---|---|

| Imidoyl Chloride Intermediate | [Calculated Value] | [Experimental Value] | ESI-HRMS |

| Protonated Amide Product | [Calculated Value] | [Experimental Value] | ESI-MS |

This table represents the type of data that would be generated in an ESI-MS analysis of a this compound-mediated reaction. The specific m/z values would depend on the reactants used.

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a powerful analytical tool for monitoring the progress of chemical reactions by tracking the changes in functional groups. In the context of this compound-mediated reactions, such as esterification, IR spectroscopy allows for the real-time observation of the consumption of reactants and the formation of intermediates and final products.

The synthesis of this compound itself involves the reaction of N,N'-dicyclohexylcarbodiimide (DCC) with oxalyl chloride. The progress of this reaction can be monitored by observing the disappearance of the characteristic N=C=N stretching vibration of the carbodiimide (B86325) group in DCC, which typically appears around 2117 cm⁻¹. Concurrently, the appearance of new absorption bands corresponding to the functional groups in the this compound molecule would indicate the progression of the reaction.

During a this compound-mediated esterification of a carboxylic acid, IR spectroscopy can be employed to track several key transformations. The initial reactants, the carboxylic acid and the alcohol, exhibit characteristic absorption bands. The carboxylic acid will show a broad O-H stretch and a C=O stretch. The alcohol will also display a characteristic O-H stretching vibration.

As the reaction proceeds, an important intermediate, an N-acylimidazolidinone, is formed. The formation of this intermediate would be signaled by the appearance of a new carbonyl (C=O) stretching band, likely at a different wavenumber than the starting carboxylic acid, and the disappearance of the carboxylic acid's O-H band.

Finally, the formation of the ester product is confirmed by the appearance of its characteristic C=O stretching vibration and C-O stretching bands, alongside the disappearance of the intermediate's signals. By monitoring these spectral changes over time, the reaction kinetics and the presence of any transient intermediates can be studied in detail.

Table 1: Hypothetical IR Absorption Bands for Monitoring this compound-Mediated Esterification

| Compound/Intermediate | Functional Group | Characteristic Absorption Band (cm⁻¹) | Observation during Reaction |

| Carboxylic Acid | O-H (acid) | 3300-2500 (broad) | Disappears |

| Carboxylic Acid | C=O (acid) | 1725-1700 | Disappears |

| Alcohol | O-H (alcohol) | 3600-3200 (broad) | Disappears |

| N-acylimidazolidinone Intermediate | C=O (imide) | 1780-1720 | Appears and then disappears |

| Ester Product | C=O (ester) | 1750-1735 | Appears |

| Ester Product | C-O (ester) | 1300-1000 | Appears |

Note: The exact wavenumbers can vary depending on the specific molecular structure and experimental conditions.

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) each offer unique advantages in the analysis of this compound and its intermediates.

Reaction Monitoring:

Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of this compound-mediated reactions. For instance, in an esterification reaction, samples can be taken from the reaction mixture at various time points and spotted on a TLC plate. By comparing the spots of the reaction mixture with those of the starting materials (carboxylic acid and alcohol) and the desired product, the extent of the reaction can be determined.

A common eluent system for monitoring such reactions is a mixture of ethyl acetate (B1210297) and hexane (B92381). The polarity of this mobile phase can be adjusted to achieve optimal separation of the components. The disappearance of the reactant spots and the appearance of a new spot corresponding to the ester product indicate the reaction's progression. The presence of intermediate spots can also be observed, providing a more complete picture of the reaction pathway.

Table 2: Illustrative TLC Data for Monitoring this compound-Mediated Esterification

| Compound | Role | Hypothetical Rf Value (EtOAc/Hexane 1:3) | Observation on TLC Plate |

| Benzoic Acid | Reactant | 0.2 | Spot diminishes over time |

| Benzyl (B1604629) Alcohol | Reactant | 0.4 | Spot diminishes over time |

| This compound Intermediate | Intermediate | 0.5 | Spot appears and then diminishes |

| Benzyl Benzoate | Product | 0.7 | Spot appears and intensifies |

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.

Purification Optimization:

Column chromatography is a widely used technique for the purification of products from this compound-mediated reactions on a preparative scale. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase is critical for achieving good separation. For the purification of esters synthesized using this compound, an eluent system of ethyl acetate and hexane (e.g., a 1:3 ratio) has been shown to be effective. By carefully collecting fractions and analyzing them by TLC, the pure product can be isolated from unreacted starting materials, this compound byproducts, and any intermediates.

For more quantitative analysis and purification optimization, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. The development of a robust HPLC method would involve selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer), and a suitable detector (e.g., a UV detector). Such a method would allow for the precise quantification of the reactants, intermediates, and products, enabling the optimization of reaction conditions such as temperature, time, and stoichiometry to maximize the yield and purity of the desired product.

Similarly, a Gas Chromatography-Mass Spectrometry (GC-MS) method could be developed to analyze the volatile components of the reaction mixture, including potential byproducts. This would be particularly useful for identifying and quantifying any side reactions that may occur, providing valuable information for optimizing the reaction to minimize impurity formation.

Theoretical and Computational Studies on Dichloroimidazolidinedione Dcid Reactivity

Quantum Chemical Investigations of DCID's Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. wikipedia.org For this compound, methods like Density Functional Theory (DFT) are widely used to explore its electronic structure. sumitomo-chem.co.jpaspbs.com Such investigations are crucial for rationalizing its role as a powerful electrophilic halogenating agent and reaction promoter.

The electronic properties of N-halamines, the class of compounds to which this compound belongs, have been a subject of theoretical interest to understand their stability and potent antimicrobial activity. acs.orgacs.org Computational protocols can be designed to accurately predict the electronic structures and thermodynamic properties of these molecules. epfl.ch Studies on related N-halamines reveal that the nitrogen-chlorine (N-Cl) bonds are significantly influenced by electron correlation forces, which are crucial for accurately describing their stability. epfl.ch

Key electronic properties calculated for this compound include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map. physchemres.orghuntresearchgroup.org.uk

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the LUMO is expected to be localized around the electrophilic chlorine atoms, indicating its susceptibility to nucleophilic attack. DFT calculations are the standard method for determining the energies of these orbitals. researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, MEP analysis would show strong positive potential around the chlorine atoms, confirming their high electrophilicity and their readiness to react with nucleophiles. Conversely, negative potential would be concentrated around the oxygen atoms of the carbonyl groups.

These computational insights into this compound's electronic properties are fundamental. They confirm its character as a strong electrophile and provide a quantitative basis for understanding why it is an effective reagent in a wide array of chemical transformations, such as the activation of oximes in the Beckmann rearrangement and the promotion of cross-coupling reactions. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT

This table illustrates typical quantum chemical descriptors that are calculated to assess the electronic properties and reactivity of a molecule like this compound. The specific values can be obtained from DFT calculations (e.g., using the B3LYP functional). physchemres.orgresearchgate.net

| Property | Description | Significance for this compound's Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A lower energy suggests lower donor capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy suggests higher acceptor ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). youtube.com | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. physchemres.org |

| Chemical Hardness (η) | A measure of resistance to deformation of electron distribution (η ≈ ΔE / 2). physchemres.org | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons (χ ≈ -(EHOMO + ELUMO) / 2). physchemres.org | Provides a measure of the overall electrophilicity of the molecule. |

In Silico Modeling of this compound-Substrate Interactions

In silico modeling, particularly through techniques like molecular docking and molecular dynamics (MD) simulations, allows for the detailed examination of how this compound interacts with various substrates at an atomic level. youtube.comreddit.com These methods are invaluable for understanding the non-covalent interactions that precede the chemical reaction, such as the formation of encounter complexes, and for elucidating the structural and energetic factors that govern the initial binding events.

Molecular docking simulations can predict the preferred binding orientation of a substrate to this compound. researchgate.net This is particularly useful for understanding the initial steps of reactions where this compound acts as an activating agent. For instance, in the this compound-activated Beckmann rearrangement, docking studies could model the interaction between the ketoxime's hydroxyl group and the electrophilic chlorine atom of this compound. The results would likely show that the oxygen of the oxime positions itself to attack the chlorine, forming a key intermediate. The scoring functions used in docking provide an estimate of the binding affinity, helping to rank different potential interaction modes.

Molecular dynamics simulations offer a more dynamic picture of the interaction. youtube.com By simulating the movement of atoms over time, MD can reveal the conformational changes that occur in both this compound and the substrate upon binding. These simulations can highlight the role of the solvent and map the energetic landscape of the initial binding process. For complex substrates, MD can help identify the most favorable conformations for reaction, providing insights that are not accessible from static models alone. Such dynamic simulations can be crucial in understanding how changes in protein structure, sometimes resulting from a single mutation, can affect enzyme activity. youtube.com

The combination of these in silico techniques provides a powerful approach to:

Identify Key Intermolecular Interactions: Pinpoint the specific hydrogen bonds, halogen bonds, and van der Waals forces that stabilize the this compound-substrate complex.

Rationalize Substrate Specificity: Explain why certain substrates react more readily with this compound than others by comparing their binding energies and interaction patterns.

Visualize Reaction Precursors: Generate 3D models of the pre-reaction assembly, offering a clear picture of how the reactants come together before the covalent bonds are formed or broken.

While crystal structures provide static snapshots of molecular interactions, MD simulations reveal the dynamic behavior of proteins and ligands in an aqueous environment, which is often crucial for understanding the mechanisms of enzyme activity and inhibition. youtube.com

Table 2: In Silico Tools for Modeling this compound-Substrate Interactions

| Computational Tool | Primary Function | Information Gained for this compound Reactions |

| Molecular Docking | Predicts the preferred binding orientation of a ligand (substrate) to a receptor (this compound). researchgate.net | - Determination of the most likely site of interaction (e.g., oxime oxygen with this compound's chlorine).- Estimation of binding affinity. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior and conformational changes of a molecular system. youtube.com | - Analysis of the stability of the this compound-substrate complex over time.- Identification of key conformational changes required for reaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, reactive part of the system with high-accuracy quantum mechanics and the larger environment with classical molecular mechanics. | - Accurate modeling of the electronic changes during bond formation/breaking within the full context of the solvated system. |

Computational Prediction of Reactivity and Selectivity Profiles

Computational chemistry is extensively used to predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. acs.org By calculating the energy profiles of different possible reaction pathways, researchers can determine which products are most likely to form. This is typically achieved by locating the transition states (TS) for each potential pathway and calculating their relative activation energies.

For reactions involving this compound, Density Functional Theory (DFT) is the workhorse method for mapping out potential energy surfaces. sumitomo-chem.co.jp For example, in the this compound-activated Beckmann rearrangement of ketoximes, computational studies can compare the energy barriers for the migration of different groups attached to the oxime carbon. researchgate.net The pathway with the lowest energy barrier will correspond to the major product observed experimentally. These calculations can rationalize why, for instance, an aryl group might migrate in preference to an alkyl group.

Similarly, in cross-coupling reactions where this compound is used as an activating agent for phenols, DFT studies can elucidate the mechanism and origins of selectivity. acs.orgresearchgate.net Calculations can compare different mechanistic proposals, such as those involving different oxidation states of a metal catalyst (e.g., Cu(I)/Cu(III)), and determine the most energetically favorable route. researchgate.net

A significant aspect of these studies is the ability to analyze the structure of the transition state. By examining the geometry of the TS, chemists can gain insight into the key interactions that stabilize it and thus lower the activation energy. This understanding is crucial for designing more efficient catalysts or modifying substrates to favor a desired outcome.

Computational studies have become an essential partner to experimental work in organic chemistry, providing a framework to rationalize observed selectivity and to predict the outcomes of new reactions. epfl.ch

Table 3: Computational Approaches for Reactivity and Selectivity Prediction

| Approach | Description | Application to this compound Chemistry |

| Transition State Theory (TST) | Relates the rate of a reaction to the energy of the transition state. The pathway with the lowest activation energy (barrier) is predicted to be the fastest. nih.gov | - Calculating the energy barriers for competing pathways in a this compound-mediated reaction to predict the major product.- Explaining regioselectivity in the functionalization of complex molecules. |

| Distortion/Interaction Analysis | Decomposes the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between them in the TS. | - Understanding why certain ligands or substrates lead to higher selectivity by analyzing how they affect the distortion and interaction energies in the rate-determining step. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the trajectories of atoms on a potential energy surface calculated "on the fly" with quantum mechanics. It is useful when reaction outcomes are determined by dynamic effects, not just the lowest energy barrier. nih.gov | - Investigating reactions where a single transition state can lead to multiple products (post-transition state bifurcation) and predicting product ratios that TST cannot. |

Development of Predictive Models for this compound-Based Transformations

Building on the foundation of quantum chemical calculations and in silico modeling, a further goal is to develop predictive models that can forecast the outcomes of this compound-based reactions without the need for computationally expensive calculations for every new substrate. These models often leverage machine learning (ML) and artificial intelligence (AI) to identify patterns in data from both experiments and computations.

The development of a predictive model typically involves several steps:

Data Collection: A dataset is assembled containing information about various reactions, including the structures of the substrates, the reaction conditions, and the observed yields or selectivity. This data can be sourced from the literature or generated through high-throughput experimentation.

Descriptor Generation: For each reaction, a set of numerical descriptors is calculated. These can include quantum chemical properties (like HOMO/LUMO energies, atomic charges), steric parameters, and other molecular fingerprints that characterize the reactants.

Model Training: Machine learning algorithms—such as random forests, neural networks, or support vector machines—are trained on the dataset. The algorithm learns the complex relationships between the descriptors and the reaction outcomes.

Model Validation: The model's predictive power is tested on a separate set of reactions that were not used during training. This ensures the model is generalizable and not just "memorizing" the training data.

For this compound-mediated transformations, such models could predict, for example, the yield of a cross-coupling reaction based on the electronic and steric properties of the phenol (B47542) and amine coupling partners. By identifying the key features that control the reaction's efficiency, these models can accelerate the discovery of new reactions and the optimization of existing ones. They represent a shift from explaining known results to prospectively designing new and improved chemical processes. reddit.com

Table 4: Stages in Developing a Predictive Model for Chemical Transformations

| Stage | Description | Example for this compound Reactions |

| 1. Data Curation | Gathering a high-quality, diverse dataset of reactions with known outcomes (e.g., yields, enantiomeric excess). | Compiling a list of this compound-activated Beckmann rearrangements with various ketoximes and their corresponding product distributions. |

| 2. Featurization | Converting molecular structures into numerical descriptors (features) that a machine learning algorithm can process. | For each ketoxime, calculate descriptors like Hammett parameters for substituents, steric bulk (e.g., Charton parameters), and DFT-calculated atomic charges on the migrating groups. |

| 3. Model Training | Using an algorithm to learn the mapping between the features and the experimental outcomes. | Training a random forest model to predict the ratio of amide products based on the calculated features of the starting oxime. |

| 4. Validation & Deployment | Assessing the model's accuracy on new, unseen data and using it to predict the outcomes of hypothetical new reactions. | Using the trained model to screen a virtual library of new ketoximes to identify candidates that are predicted to rearrange with high selectivity for a desired amide product. |

Design and Synthesis of Dichloroimidazolidinedione Dcid Analogues and Derivatives

Structural Modifications of DCID for Tuned Reactivity

Structural modifications of the imidazolidinedione core can lead to analogues with altered reactivity profiles. One well-known analogue is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which features methyl groups at the 5-position of the hydantoin (B18101) ring and chlorine atoms on the nitrogen atoms. cymitquimica.com The presence and position of substituents on the imidazolidinedione ring, as well as the nature of the halogen atoms (e.g., chlorine or bromine), can influence the compound's electronic and steric properties, thereby tuning its reactivity as a halogenating or oxidizing agent. For instance, DCDMH has been noted as a milder and more selective chlorinating agent compared to sulfuryl chloride in certain applications. nih.gov

The synthesis of N-chlorinated hydantoins, including DCDMH, can be achieved through methods such as the chlorination of the parent hydantoin using chlorine gas or sodium hypochlorite (B82951) solutions. nih.govsmolecule.com Modifications to these synthetic routes can be explored to access different halogenated hydantoin derivatives.

Comparative Studies of this compound Analogues in Catalysis

Comparative studies are essential to understand the relative effectiveness and selectivity of this compound and its analogues in various catalytic transformations. While this compound itself has been explored as an activating agent in reactions like the cross-coupling of phenols and amines or esterification thieme-connect.comrsc.org, other halogenated hydantoins like DCDMH have been investigated as catalysts or reagents in different reactions.

For example, DCDMH has been employed as a catalyst for the methoxymethylation of alcohols under solvent-free conditions, demonstrating good to excellent yields for primary and secondary alcohols. pnu.ac.ir

Comparative studies involving this compound and its analogues in specific reactions can provide insights into how structural variations impact catalytic activity and selectivity. Such studies might compare reaction rates, yields, and byproduct formation under identical conditions.

Establishing Structure-Reactivity Relationships within the Imidazolidinedione Class

Establishing structure-reactivity relationships (SRRs) within the imidazolidinedione class involves correlating structural features of these compounds with their chemical behavior and activity. For halogenated imidazolidinediones like this compound and DCDMH, the nature and position of halogen atoms, as well as substituents on the ring, significantly influence their electrophilicity and oxidizing potential.

The presence of electron-withdrawing groups, such as chlorine atoms on the nitrogen atoms, makes the nitrogen centers electrophilic, facilitating their role as halogenating agents. Modifications to the substituents at the 5-position can alter the steric environment around the reactive centers, potentially affecting selectivity in reactions.

Research into the use of this compound in reactions like the Beckmann rearrangement of ketoximes or the activation of phenols for cross-coupling reactions provides examples where the specific structure of this compound contributes to its reactivity in facilitating these transformations. thieme-connect.comacs.orgresearchgate.net Understanding the intermediates formed, such as the proposed Ar-OMCID (monochloroimidazolidinedione) intermediate in copper-catalyzed cross-coupling reactions, helps in elucidating the reaction mechanism and the role of the imidazolidinedione structure. thieme-connect.comresearchgate.net

Studies on other imidazolidinedione derivatives, even those without halogenation, can also contribute to understanding the fundamental reactivity of the core scaffold and how modifications influence properties relevant to catalysis or other applications.

Development of Heterogeneous this compound-Based Reagents

The development of heterogeneous catalysts and reagents offers advantages such as ease of separation and potential for recycling. While this compound is typically used as a homogeneous reagent, research has explored the immobilization of related species or the use of heterogeneous catalysts in conjunction with this compound.

One approach involves utilizing heterogeneous catalysts, such as palladium supported on metal-organic frameworks (MOFs), in reactions where this compound acts as an activating agent. For instance, a palladium/MOF catalyst was used in a Suzuki-Miyaura cross-coupling of phenols activated by this compound. researchgate.netresearchgate.netdntb.gov.ua In this case, the heterogeneous catalyst facilitates the cross-coupling, while this compound activates the phenol (B47542) substrate.

Another avenue could involve immobilizing a this compound-like structure onto a solid support to create a heterogeneous reagent. This would require chemically linking the imidazolidinedione core, potentially with modifications to maintain or tune its reactivity, to a solid material such. This area represents a potential direction for future research to leverage the reactivity of this compound in a heterogeneous format.

Future Directions and Perspectives in Dichloroimidazolidinedione Dcid Research

Green Chemistry Principles in DCID-Mediated Synthesis

The integration of green chemistry principles into synthetic methodologies is a paramount goal for modern chemists. numberanalytics.com this compound-mediated reactions are increasingly being evaluated through the lens of sustainability, focusing on minimizing environmental impact and enhancing safety. alfa-chemistry.com Key aspects of this focus include:

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction in converting reactants into the desired product. savemyexams.comwikipedia.org Reactions with high atom economy generate less waste, making them more environmentally and economically viable. savemyexams.com Future research will likely focus on designing this compound-based transformations that maximize the incorporation of reactant atoms into the final product, thereby minimizing byproduct formation. skpharmteco.com For instance, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.com

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. ecoonline.comtutorchase.com A significant trend in green chemistry is the move towards safer, more benign solvent systems. Research in this compound chemistry is expected to explore the use of water, ionic liquids, or bio-based solvents to reduce the reliance on volatile and toxic organic compounds. alfa-chemistry.com

Energy Efficiency: Developing reactions that proceed under mild conditions, such as ambient temperature and pressure, is a key aspect of green chemistry. ecoonline.comyale.edu Future studies will likely aim to develop this compound-mediated processes that are less energy-intensive, potentially through the use of catalysis or by optimizing reaction parameters.

Waste Reduction: Preventing waste generation is preferable to treating it after the fact. yale.edunih.gov By optimizing reaction conditions and developing more selective catalytic systems for this compound reactions, chemists can significantly reduce the volume of waste produced. skpharmteco.com

The table below illustrates how the twelve principles of green chemistry can be applied to this compound-mediated synthesis.

| Green Chemistry Principle | Application in this compound-Mediated Synthesis |

| 1. Prevention | Designing this compound reactions to minimize the generation of byproducts. |

| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. sigmaaldrich.com |

| 4. Designing Safer Chemicals | Engineering this compound derivatives with reduced toxicity while maintaining efficacy. ecoonline.com |

| 5. Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or other benign solvents in this compound reactions. sigmaaldrich.com |

| 6. Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. nih.gov |

| 7. Use of Renewable Feedstocks | Exploring the synthesis of this compound from renewable starting materials. |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in synthetic sequences involving this compound. sigmaaldrich.com |

| 9. Catalysis | Utilizing catalytic amounts of reagents in place of stoichiometric ones to improve efficiency. nih.gov |

| 10. Design for Degradation | Designing this compound-derived products that break down into innocuous substances after use. acs.org |

| 11. Real-time analysis for Pollution Prevention | Developing in-process monitoring techniques for this compound reactions to prevent the formation of hazardous substances. yale.edu |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances used in a chemical process to minimize the potential for accidents. acs.org |

Integration of this compound into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The integration of this compound into flow systems is a promising area of research.

Flow chemistry can facilitate the use of highly reactive reagents like this compound in a more controlled and safer manner. The small reaction volumes and rapid heat dissipation characteristic of flow reactors can mitigate potential hazards associated with exothermic reactions. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities in this compound-mediated transformations.

Future work in this area will likely involve the development of robust and scalable flow protocols for a variety of this compound reactions, including halogenations, oxidations, and cyclizations. This could pave the way for the large-scale, industrial application of this compound in a more sustainable and efficient manner.

Automation and High-Throughput Screening of this compound Reactions

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through automation and high-throughput screening (HTS). By combining robotic systems with miniaturized reaction formats, researchers can rapidly evaluate a large number of reaction conditions, catalysts, and substrates.

In the context of this compound chemistry, HTS could be employed to:

Discover novel catalytic systems for this compound-mediated transformations.

Rapidly optimize reaction conditions to improve yields and selectivities.

Screen libraries of substrates to explore the scope and limitations of new this compound-based methodologies.

The data generated from HTS experiments can also be used to build predictive models for reaction outcomes, further accelerating the discovery process.

Rational Design of Next-Generation Imidazolidinedione Reagents

While this compound is a powerful reagent, there is always room for improvement. The rational design of next-generation imidazolidinedione reagents with tailored properties is a key area for future research. By modifying the structure of the imidazolidinedione core, it may be possible to develop new reagents with:

Enhanced Reactivity or Selectivity: Fine-tuning the electronic and steric properties of the reagent could lead to improved performance in specific applications.

Improved Solubility: Modifying the scaffold to enhance solubility in greener solvents would be a significant advancement.

Reduced Toxicity: Computational and toxicological studies can guide the design of new reagents with a more favorable safety profile.

The development of such reagents would expand the synthetic utility of the imidazolidinedione class and further contribute to the goals of green chemistry.

Expanding the Scope of this compound beyond Traditional Organic Synthesis Applications

The reactivity of this compound suggests that its applications could extend beyond the realm of traditional organic synthesis. Future research may explore the use of this compound in a variety of new and exciting areas, including:

Materials Science: this compound could potentially be used in the synthesis of novel polymers or for the surface modification of materials. Its ability to act as a cross-linking agent or to introduce functional groups could be valuable in this context.